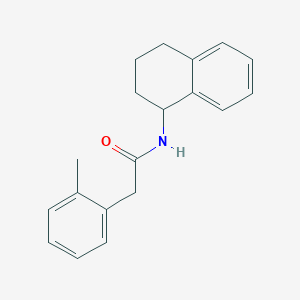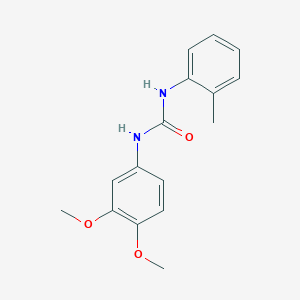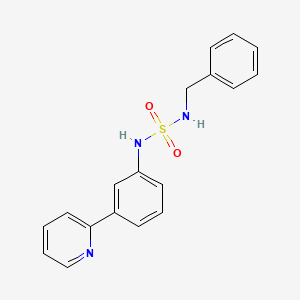![molecular formula C19H15ClN2O3S B5301385 N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)
N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide, also known as CSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide involves its ability to inhibit the activity of certain enzymes and proteins, such as proteasomes and NF-κB, which are involved in cell growth, inflammation, and apoptosis. By inhibiting these enzymes and proteins, N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide can prevent the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of proteasome activity, the reduction of inflammatory cytokine production, and the protection of neurons from oxidative stress and inflammation. These effects make N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which allows for the study of their role in various diseases. However, one limitation of using N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
For N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide research include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential toxicity.
Synthesemethoden
The synthesis of N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxybenzenecarboximidamide in the presence of a base. The resulting product is purified through crystallization and recrystallization processes.
Wissenschaftliche Forschungsanwendungen
N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-19(14-5-2-1-3-6-14)21-16-7-4-8-17(23)13-16/h1-13,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAUZPRNZZRYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)